molecular formula C11H14ClNO B12792435 N-(2-Chloroethyl)-3,4-dimethylbenzamide CAS No. 15257-87-1

N-(2-Chloroethyl)-3,4-dimethylbenzamide

Cat. No.: B12792435
CAS No.: 15257-87-1
M. Wt: 211.69 g/mol
InChI Key: BHIXUJAVQJKHLA-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-3,4-dimethylbenzamide is an organic compound that features a benzamide core substituted with a 2-chloroethyl group and two methyl groups at the 3 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 2-chloroethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

    Starting Materials: 3,4-dimethylbenzoic acid and 2-chloroethylamine.

    Reaction Conditions: The reaction is typically conducted in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by the addition of 2-chloroethylamine.

    Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

Major Products

    Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.

    Oxidation: Products include 3,4-dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.

    Reduction: Products include N-(2-aminoethyl)-3,4-dimethylbenzamide.

Scientific Research Applications

N-(2-Chloroethyl)-3,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study biochemical pathways involving amide bonds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-3,4-dimethylbenzamide involves its interaction with biological molecules through its reactive chloroethyl group. This group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The compound’s ability to form stable adducts with biomolecules makes it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloroethyl)-N-nitrosourea (CENU): Used in cancer treatment, particularly for brain tumors.

    N-(2-Chloroethyl)-N-cyclohexyl-N-nitrosourea (CCNU): Another nitrosourea compound with similar applications in oncology.

    Carmustine (BCNU): A well-known chemotherapeutic agent used to treat various cancers.

Uniqueness

N-(2-Chloroethyl)-3,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of methyl groups at the 3 and 4 positions can affect the compound’s electronic properties and steric interactions, making it distinct from other chloroethyl-substituted compounds.

Properties

CAS No.

15257-87-1

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-(2-chloroethyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C11H14ClNO/c1-8-3-4-10(7-9(8)2)11(14)13-6-5-12/h3-4,7H,5-6H2,1-2H3,(H,13,14)

InChI Key

BHIXUJAVQJKHLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCl)C

Origin of Product

United States

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